Product packaging for Fluorotris(4-methylphenyl)stannane(Cat. No.:CAS No. 379-58-8)

Fluorotris(4-methylphenyl)stannane

Cat. No.: B14764042
CAS No.: 379-58-8
M. Wt: 411.1 g/mol
InChI Key: KYPFSEIZNVWVKM-UHFFFAOYSA-M
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Description

Fluorotris(4-methylphenyl)stannane is an organotin compound where a fluorine atom is coordinated to a central tin atom that is also bound to three 4-methylphenyl groups. This structure places it within a class of reagents investigated for their role in catalytic processes and advanced materials science. A key area of research interest for such compounds involves their potential to participate in tetrel bonding (TB) interactions . A tetrel bond is a type of σ-hole interaction where the tin atom, as a member of group 14 (the tetrels), acts as an electrophilic site, attracting nucleophiles like lone-pair-possessing atoms (e.g., O, N) . The electron-withdrawing nature of the fluorine substituent can enhance the positive electrostatic potential on the tin atom, strengthening these interactions . This ability to form directional and predictable non-covalent bonds makes this compound a promising tool in crystal engineering for designing and controlling molecular conformations and solid-state packing in crystalline materials . Furthermore, structurally similar stannane derivatives are referenced in patent literature concerning metathesis reactions and the activation of catalysts, suggesting potential applications in organic synthesis and polymer chemistry . Researchers may also explore its physicochemical properties for developing novel metal complexes or semiconductors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21FSn B14764042 Fluorotris(4-methylphenyl)stannane CAS No. 379-58-8

Properties

CAS No.

379-58-8

Molecular Formula

C21H21FSn

Molecular Weight

411.1 g/mol

IUPAC Name

fluoro-tris(4-methylphenyl)stannane

InChI

InChI=1S/3C7H7.FH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1

InChI Key

KYPFSEIZNVWVKM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)F

Origin of Product

United States

Reaction Mechanisms and Intrinsic Reactivity of Fluorotris 4 Methylphenyl Stannane

Mechanistic Investigations of Sn-F Bond Reactivity

The reactivity of the tin-fluorine bond is a cornerstone of the chemistry of Fluorotris(4-methylphenyl)stannane. Its behavior is highly dependent on the chemical environment and the nature of the interacting species.

Activation of the Tin-Fluorine Bond in Diverse Chemical Environments

The Sn-F bond in this compound is a strong, polar covalent bond. Its activation typically requires the assistance of other chemical entities, most notably Lewis acids. Lewis acids can coordinate to the fluorine atom, increasing the electrophilicity of the tin center and weakening the Sn-F bond. wikipedia.org This activation makes the tin atom more susceptible to nucleophilic attack and facilitates the displacement of the fluoride (B91410) ion.

The general mechanism for Lewis acid-catalyzed activation can be depicted as follows:

(p-CH₃C₆H₄)₃SnF + LA ⇌ (p-CH₃C₆H₄)₃Sn⁺[F-LA]⁻

Where LA represents a Lewis acid. This equilibrium shifts to the right in the presence of a strong Lewis acid, generating a more reactive cationic tin species. The choice of Lewis acid can significantly influence the reaction pathway and rate.

In the absence of a strong Lewis acid, the Sn-F bond can still participate in reactions, particularly with strong nucleophiles. However, the reaction rates are generally much lower. The solvent environment also plays a crucial role; polar solvents can help to stabilize ionic intermediates, thereby promoting bond activation.

Stereochemical Outcomes of this compound Reactions

Reactions involving the tin center of this compound can proceed through various stereochemical pathways. Nucleophilic substitution at the tin atom can occur with either retention or inversion of configuration, largely dependent on the reaction mechanism.

For instance, a classic Sₙ2-type reaction at the tin center, involving a backside attack by a nucleophile and the simultaneous departure of the fluoride leaving group, would be expected to proceed with an inversion of configuration. Conversely, mechanisms involving a five-coordinate trigonal bipyramidal intermediate can lead to either retention or inversion, depending on the preferred geometry of the intermediate and the positions of the entering and leaving groups.

While specific stereochemical studies on this compound are not widely reported, the principles established for other triorganotin halides provide a framework for predicting its behavior. The bulky 4-methylphenyl groups can sterically hinder a direct backside attack, potentially favoring pathways that involve pseudorotation of a five-coordinate intermediate, which can scramble the stereochemistry.

Aryl Group Transformations and Reactivity in this compound

Electrophilic Aromatic Substitution on the 4-Methylphenyl Moieties

The 4-methylphenyl rings in this compound are susceptible to electrophilic aromatic substitution (SₑAr) reactions. byjus.com The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comresearchgate.net This is typically the rate-determining step. researchgate.net Subsequently, a proton is lost from the ring to restore aromaticity. masterorganicchemistry.comresearchgate.net

The tris(4-methylphenyl)stannyl group (-Sn(p-tolyl)₂F) is generally considered to be an activating group and an ortho-, para-director in electrophilic aromatic substitution. This is due to the ability of the tin atom to stabilize the positive charge in the arenium ion intermediate through hyperconjugation and inductive effects. The methyl group at the para position further enhances the electron-donating character of the ring.

Therefore, electrophilic attack is predicted to occur preferentially at the positions ortho to the tin-carbon bond. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com The general pattern for these reactions is the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com

Nucleophilic Substitution Patterns on the Aromatic Rings

Nucleophilic aromatic substitution (SₙAr) on the 4-methylphenyl rings of this compound is generally less favorable than electrophilic substitution. Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. The tris(4-methylphenyl)stannyl group is not a strong electron-withdrawing group.

However, under forcing conditions with very strong nucleophiles, nucleophilic substitution might be induced. The most likely mechanism would be the SₙAr pathway, which involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of a leaving group. For this to occur on the 4-methylphenyl rings, a suitable leaving group would need to be present on the ring itself, other than the tin moiety.

Detailed Kinetic Studies of this compound Reactions

Detailed kinetic studies are essential for elucidating the precise mechanisms of chemical reactions. For reactions involving this compound, kinetic data can provide insights into the rate-determining steps, the nature of transition states, and the influence of various factors such as reactant concentrations, temperature, and solvent polarity.

Determination of Rate Laws and Rate-Limiting Steps

The rate law for a reaction involving this compound would describe how the reaction rate is influenced by the concentration of the reactants. For a hypothetical reaction, such as a nucleophilic substitution at the tin center, the rate law would likely be determined by monitoring the reaction progress under varying concentrations of the stannane (B1208499) and the nucleophile.

A plausible reaction could be the hydrolysis of this compound. The rate law for such a reaction could take several forms, depending on the mechanism. If the reaction proceeds through a direct bimolecular substitution (SN2-like), the rate law would be:

Rate = k[this compound][Nucleophile]

Alternatively, the reaction could proceed through a dissociative mechanism (SN1-like), where the rate-limiting step is the slow ionization of the Sn-F bond to form a tricoordinate stannyl (B1234572) cation intermediate. The rate law would then be:

Rate = k[this compound]

This would be a first-order reaction, where the rate is independent of the nucleophile's concentration. The subsequent attack of the nucleophile on the cationic intermediate would be fast. The actual mechanism and rate law would be heavily influenced by the solvent polarity and the nature of the nucleophile.

To experimentally determine the rate law, a series of kinetic experiments would be necessary, as outlined in the hypothetical data table below.

ExperimentInitial [this compound] (M)Initial [Nucleophile] (M)Initial Rate (M/s)
10.10.1r1
20.20.1r2
30.10.2r3

Isotope Labeling and Kinetic Isotope Effect (KIE) Measurements

Isotope labeling studies are a powerful tool for elucidating reaction mechanisms by identifying which bonds are broken or formed in the rate-limiting step. wikipedia.org The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (kL/kH). wikipedia.org

For this compound, one could envision several informative KIE experiments. For instance, in a reaction involving the cleavage of a C-H bond on one of the 4-methylphenyl (p-tolyl) groups, one could synthesize a deuterated analogue.

If a C-H bond on the methyl group is broken in the rate-limiting step, a primary KIE would be expected. The magnitude of this KIE (typically > 2) would provide insight into the transition state geometry. wikipedia.orgnih.gov

A hypothetical KIE study for a reaction involving C-H bond activation could yield results like those in the table below.

ReactantRate Constant (s-1)KIE (kH/kD)
This compoundkH\multirow{2}{*}{Significant (>2)}
Fluorotris(4-(trideuteromethyl)phenyl)stannanekD

A significant KIE would confirm that the C-H bond is indeed broken in the slowest step of the reaction. Conversely, a KIE close to 1 would suggest that this bond is not involved in the rate-limiting step. wikipedia.org Secondary KIEs could also be measured to probe changes in hybridization at the tin center during the reaction. wikipedia.org For example, replacing the fluorine atom with a heavier isotope like 19F with 20F (if it were stable and available for such studies) or studying the tin isotopes could provide information about the changes at the metallic center in the transition state.

Role of Intermediates in Reaction Pathways Involving this compound

The involvement of intermediates is a key feature of many reaction mechanisms. mdpi.com For this compound, several types of intermediates could be postulated depending on the reaction conditions.

In nucleophilic substitution reactions, as mentioned earlier, a five-coordinate intermediate or transition state is likely if the mechanism is associative (SN2-like). In this species, the tin atom would be hypervalent, bonded to the incoming nucleophile and the leaving fluoride ion, as well as the three 4-methylphenyl groups.

If the reaction follows a dissociative pathway (SN1-like), a planar, tricoordinate stannyl cation, [Sn(C6H4CH3)3]+, would be the key intermediate. nih.gov The stability of this carbocation-like species would be crucial for this pathway to be viable. The electron-donating nature of the three p-tolyl groups would help to stabilize this positive charge.

In reactions involving radical pathways, which are common for organotin compounds, a stannyl radical, •Sn(C6H4CH3)3, could be formed. This could occur via homolytic cleavage of the Sn-F bond or through single-electron transfer processes.

The direct detection and characterization of such intermediates are often challenging due to their transient nature. mdpi.com Spectroscopic techniques such as NMR or ESR (for radical intermediates), often at low temperatures, would be required to observe them directly. Trapping experiments, where a reactive species is added to intercept the intermediate and form a stable product, could also provide indirect evidence for their existence. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Fluorotris 4 Methylphenyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for probing the molecular structure and dynamics of Fluorotris(4-methylphenyl)stannane in solution. By analyzing the magnetic properties of various atomic nuclei, detailed information about the connectivity of atoms, their chemical environment, and dynamic processes can be obtained.

Multinuclear NMR Studies: ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR Analysis

A multinuclear NMR approach provides a holistic view of the molecular framework of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylphenyl (or p-tolyl) groups and the methyl protons. The aromatic protons would typically appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methyl protons would give rise to a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. For tetra(p-tolyl)tin, ¹³C NMR relaxation studies have been used to investigate molecular motions in solution. These studies indicate that the rotation of the tolyl groups is a key dynamic process. nih.gov For this compound, distinct resonances are expected for the methyl carbon, the four different carbons of the aromatic ring (ipso, ortho, meta, and para to the tin atom), with their chemical shifts influenced by the electron-withdrawing tin atom and the methyl group. The coupling between the tin and carbon atoms, specifically ¹J(¹¹⁹Sn-¹³C), can provide valuable information about the s-character of the Sn-C bond. huji.ac.il

The ¹⁹F NMR spectrum is particularly informative due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus. colorado.edu The chemical shift of the fluorine atom in this compound is sensitive to its coordination environment. In related five-coordinate triorganotin(IV) fluorides, ¹⁹F chemical shifts have been observed in the range of -166 to -208 ppm. researchgate.net The presence of coupling to the tin isotopes, ¹J(¹¹⁹Sn-¹⁹F) and ¹J(¹¹⁷Sn-¹⁹F), provides direct evidence of the Sn-F bond. researchgate.net One-bond ¹¹⁹Sn-¹⁹F coupling constants can range from approximately 130 to 2000 Hz. huji.ac.il

The ¹¹⁹Sn NMR spectrum is a powerful probe of the coordination number and geometry of the tin center. huji.ac.il Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher sensitivity. huji.ac.il The chemical shift of ¹¹⁹Sn covers a very wide range, making it highly sensitive to the electronic environment around the tin atom. northwestern.edu For five-coordinate organotin compounds, the chemical shifts are expected in a specific range that helps to confirm the coordination geometry.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹HAromatic: ~7.0-8.0, Methyl: ~2.3-2.5Doublets and Singlet³J(H-H) for aromatic protons
¹³CAromatic: ~120-150, Methyl: ~20-25Singlets¹J(¹¹⁹Sn-¹³C), ²J(¹¹⁹Sn-¹³C), etc.
¹⁹F~ -160 to -210Singlet or multiplet due to Sn coupling¹J(¹¹⁹Sn-¹⁹F), ¹J(¹¹⁷Sn-¹⁹F)
¹¹⁹SnVaries with coordination, typically in the range for five-coordinate SnMultiplet due to F coupling¹J(¹¹⁹Sn-¹⁹F)

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the through-bond and through-space connectivities within the molecule. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between protons on the same aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These experiments are instrumental in confirming the assignment of the aromatic and methyl signals to their specific positions in the 4-methylphenyl groups.

Dynamic NMR for Ligand Exchange and Fluxional Processes

In solution, organotin compounds can exhibit dynamic behavior, such as ligand exchange or fluxional processes. Variable-temperature (VT) NMR studies can be employed to investigate these dynamics. For this compound, VT NMR could reveal information about the potential for intermolecular fluoride (B91410) exchange or changes in the coordination sphere of the tin atom. At low temperatures, these processes may slow down sufficiently on the NMR timescale to allow for the observation of distinct species that might be in rapid equilibrium at room temperature.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry and Bond Parameters of this compound

Based on the related structure of triphenyltin (B1233371) fluoride, this compound is expected to adopt a polymeric chain structure in the solid state. rsc.org In this arrangement, the tin atoms are five-coordinate, adopting a trigonal bipyramidal geometry. The three 4-methylphenyl groups would occupy the equatorial positions, while the fluorine atoms bridge adjacent tin atoms in the axial positions.

The Sn-C bond lengths are anticipated to be in the typical range for organotin compounds. The Sn-F bond distances are a key parameter; in the polymeric structure of triphenyltin fluoride, the Sn-F distances are identical at 2.1458(3) Å. rsc.org The C-Sn-C bond angles in the equatorial plane are expected to be close to 120°, while the F-Sn-C angles would be approximately 90°. The F-Sn-F angle along the polymeric chain would be close to 180°.

Parameter Expected Value
Coordination Geometry at SnTrigonal Bipyramidal
Sn-C Bond Length (Å)~2.1-2.2
Sn-F Bond Length (Å)~2.1-2.2
C-Sn-C Angle (°)~120
F-Sn-C Angle (°)~90
F-Sn-F Angle (°)~180

Crystal Packing and Intermolecular Interactions in the Solid State

The crystal packing of this compound will be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions. The arrangement of the polymeric chains in the crystal lattice will be influenced by the packing of the bulky 4-methylphenyl groups.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra are expected to be a composite of the vibrations of the tris(4-methylphenyl)tin moiety and the tin-fluorine bond.

The 4-methylphenyl (or p-tolyl) groups attached to the tin atom give rise to a series of distinct vibrational bands. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.orgorgchemboulder.com The in-ring C-C stretching vibrations of the aromatic nucleus are expected to produce characteristic bands in the 1600-1400 cm⁻¹ range. libretexts.orgorgchemboulder.com Specifically, bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are indicative of the phenyl ring structure. libretexts.orgorgchemboulder.com The C-H in-plane and out-of-plane bending vibrations also provide structural information, with the out-of-plane bends being particularly useful for confirming the substitution pattern of the aromatic ring.

The methyl groups on the phenyl rings will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group typically appear in the 2980-2870 cm⁻¹ region.

A crucial aspect of the vibrational analysis of this compound is the identification of the Sn-C and Sn-F stretching frequencies. The tri-p-tolyltin group will have characteristic tin-carbon stretching vibrations. In related phenyltin compounds, the asymmetric and symmetric Sn-C stretching modes are observed in the far-infrared region. cdnsciencepub.com For triaryltin compounds, these bands are generally found in the 280-220 cm⁻¹ range. The tin-phenyl stretching frequencies are known to be relatively insensitive to changes in the coordination number of the tin atom. cdnsciencepub.com

The Sn-F stretching vibration is a key diagnostic peak. In organotin fluorides, the Sn-F bond is known to be highly polarized and can participate in intermolecular bridging, which influences its vibrational frequency. For monomeric, four-coordinate organotin fluorides, the Sn-F stretch is expected in the range of 350-400 cm⁻¹. However, in the solid state, organotin fluorides often form polymeric structures through fluorine bridging, which typically lowers the Sn-F stretching frequency to below 350 cm⁻¹.

A summary of the expected vibrational bands for this compound is presented in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Methyl C-H Stretch2980 - 2870IR, Raman
Aromatic C=C In-Ring Stretch1600 - 1585IR, Raman
Aromatic C=C In-Ring Stretch1500 - 1400IR, Raman
Sn-C (Aromatic) Asymmetric Stretch~275IR, Raman
Sn-C (Aromatic) Symmetric Stretch~235Raman
Sn-F Stretch (Monomeric)350 - 400IR
Sn-F Stretch (Polymeric/Bridging)< 350IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides critical information regarding the molecular weight and the fragmentation pathways of a compound, which aids in confirming its identity and structure. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the sum of the atomic masses of its constituent atoms. The presence of tin's multiple stable isotopes would result in a characteristic isotopic cluster for the molecular ion and all tin-containing fragments, which is a definitive signature for organotin compounds.

Upon ionization, the molecular ion of this compound is expected to undergo fragmentation through several common pathways observed for triorganotin halides. researchgate.netresearchgate.net A primary fragmentation route involves the cleavage of the tin-substituent bonds.

Common fragmentation patterns include:

Loss of a fluorine radical: This would lead to the formation of the [Sn(C₇H₇)₃]⁺ cation. This tri(4-methylphenyl)tin cation is expected to be a prominent peak in the spectrum.

Loss of a 4-methylphenyl radical: Cleavage of a tin-carbon bond would result in the [SnF(C₇H₇)₂]⁺ fragment.

Stepwise loss of organic groups: Further fragmentation would involve the sequential loss of the remaining 4-methylphenyl groups, leading to ions such as [SnF(C₇H₇)]⁺ and eventually [SnF]⁺.

Rearrangement and loss of neutral molecules: Rearrangement processes followed by the elimination of neutral molecules like toluene (B28343) (C₇H₈) are also possible.

The table below summarizes the expected major fragments and their corresponding mass-to-charge ratios (m/z), considering the most abundant isotopes.

Fragment IonDescription
[Sn(C₇H₇)₃F]⁺ (M⁺)Molecular Ion
[Sn(C₇H₇)₃]⁺Loss of a fluorine radical
[SnF(C₇H₇)₂]⁺Loss of a 4-methylphenyl radical
[Sn(C₇H₇)]⁺Loss of fluorine and two 4-methylphenyl radicals
[SnF]⁺Loss of all three 4-methylphenyl radicals
[C₇H₇]⁺Tolyl cation

The analysis of these fragmentation patterns, in conjunction with the isotopic distribution, provides unambiguous evidence for the structure of this compound.

Theoretical and Computational Chemistry Applied to Fluorotris 4 Methylphenyl Stannane

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Fluorotris(4-methylphenyl)stannane, these studies would provide a deep understanding of its electronic environment and the nature of its key chemical bonds.

Analysis of Sn-F and Sn-Caryl Bonding Characteristics

A primary focus of quantum mechanical analysis would be the nature of the tin-fluorine (Sn-F) and tin-aryl carbon (Sn-Caryl) bonds. Techniques such as Natural Bond Orbital (NBO) analysis would be employed to quantify the degree of ionic and covalent character in these bonds. This analysis would likely reveal the highly polar and strong nature of the Sn-F bond due to the large electronegativity difference between tin and fluorine. Conversely, the Sn-Caryl bonds would be expected to exhibit a greater degree of covalent character. Detailed computational results would provide precise values for bond orders, hybridization of the atomic orbitals involved, and the extent of any π-backbonding interactions between the tin atom and the p-tolyl groups.

Molecular Orbital Analysis and Frontier Molecular Orbitals (FMOs)

The study of molecular orbitals (MOs) is essential for predicting a molecule's reactivity. wikipedia.orglibretexts.org Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be particularly insightful. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl rings, while the LUMO would likely be centered on the tin atom, influenced by the antibonding orbitals of the Sn-F and Sn-C bonds. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the compound; a larger gap suggests higher stability. researchgate.net

A hypothetical data table for FMO analysis might look like this:

Molecular OrbitalEnergy (eV)Primary Contribution
LUMO+1ValueAntibonding orbitals of p-tolyl rings
LUMOValueAntibonding Sn-F and Sn-C orbitals
HOMOValueπ-orbitals of p-tolyl rings
HOMO-1Valueσ-orbitals of the Sn-C bonds

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

DFT has become a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For this compound, DFT calculations could be used to explore its reactivity, for instance, in cross-coupling reactions or in its interactions with Lewis bases.

Computation of Reaction Energy Profiles and Transition State Geometries

By mapping the potential energy surface of a reaction, DFT can be used to determine the energy profile, including the energies of reactants, products, intermediates, and transition states. This allows for the calculation of activation energies, which are critical for predicting reaction rates. For a hypothetical reaction involving this compound, computational chemists would model the geometric structures of all stationary points along the reaction coordinate. The transition state geometry would reveal the precise arrangement of atoms at the peak of the energy barrier, providing invaluable insight into the reaction mechanism.

A hypothetical data table for a reaction energy profile might be:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1Value
IntermediateValue
Transition State 2Value
ProductsValue

Note: The values in this table are hypothetical and would depend on the specific reaction being studied.

Vibrational Frequency Analysis for Transition State Confirmation

A key step in computational reaction studies is the characterization of stationary points found on the potential energy surface. This is achieved through vibrational frequency analysis. For a minimum energy structure (reactant, intermediate, or product), all calculated vibrational frequencies will be real. In contrast, a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively confirming that the located structure is indeed a true transition state connecting two minima on the potential energy surface.

Solvent Effects Modeling in Reaction Simulations

The chemical behavior of a solute is profoundly influenced by its solvent environment. Computational chemistry offers robust models to simulate these interactions, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is widely used to study the influence of the solvent on the electronic structure, geometry, and reactivity of molecules. For a molecule like this compound, an implicit solvent model could be employed to predict how its properties might change when dissolved in various solvents of differing polarity. For instance, the polarity of the tin-fluorine (Sn-F) bond could be significantly influenced by the solvent, which in turn would affect its reactivity in solution.

Explicit solvent models, on the other hand, involve the specific inclusion of a number of solvent molecules around the solute. While computationally more demanding, this method allows for a more detailed investigation of direct solute-solvent interactions, such as hydrogen bonding. In the context of this compound, explicit solvent models could be used to simulate its interaction with protic or aprotic solvents, providing insights into the formation of solvation shells and specific intermolecular interactions that might influence reaction pathways. For example, in reaction simulations, the choice of solvent can impact the stability of transition states. A polar solvent might stabilize a polar transition state more effectively than a nonpolar solvent, thereby accelerating the reaction rate.

A hybrid approach, combining a few explicit solvent molecules treated quantum mechanically with a continuum model for the bulk solvent, often provides a balance between accuracy and computational cost. Such a model would be particularly useful for studying reactions where specific solvent interactions at the reactive center are crucial.

Solvent Model Description Applicability to this compound Illustrative Finding
Implicit (Continuum)Solvent treated as a continuous dielectric medium.Rapid estimation of bulk solvent effects on molecular properties.Increased dipole moment in polar solvents.
ExplicitIndividual solvent molecules are included in the calculation.Detailed analysis of specific solute-solvent interactions.Formation of a defined solvation shell around the tin center.
Hybrid (QM/MM)A combination of quantum mechanical treatment for the solute and key solvent molecules, and a molecular mechanics or continuum treatment for the bulk solvent.Accurate modeling of reaction mechanisms in solution.Stabilization of a charged intermediate through specific hydrogen bonding.

This table presents an illustrative overview of how different solvent models could be applied to study this compound and the types of insights that could be gained. The findings are hypothetical and for exemplary purposes.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are crucial for obtaining highly accurate descriptions of the electronic structure of molecules. For this compound, ab initio calculations can provide precise information on bond lengths, bond angles, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.

Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While HF provides a good starting point, it does not account for electron correlation. MP2 and especially Coupled Cluster methods, such as CCSD(T), incorporate electron correlation effects and are considered the gold standard for accuracy in computational chemistry, albeit at a high computational cost.

For this compound, such high-level calculations could be used to accurately determine the geometry of the molecule, including the precise length of the Sn-F and tin-carbon (Sn-C) bonds. These calculations would also yield a detailed picture of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are fundamental to understanding the molecule's reactivity and its behavior in spectroscopic experiments.

Ab Initio Method Level of Theory Illustrative Calculated Property for this compound
Hartree-Fock (HF)Self-Consistent FieldSn-F Bond Length: 1.95 Å
Møller-Plesset (MP2)Includes Electron CorrelationSn-F Bond Length: 1.98 Å
Coupled Cluster (CCSD(T))High-Level Electron CorrelationSn-F Bond Length: 2.00 Å

This table provides illustrative data on how different ab initio methods might predict the Sn-F bond length in this compound. The values are hypothetical and demonstrate the trend of increasing bond length with more sophisticated treatment of electron correlation.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions in a condensed phase. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time.

Furthermore, MD simulations are invaluable for studying the behavior of this compound in solution. By simulating the molecule in a box of explicit solvent molecules, one can observe how the solvent organizes around the solute and how the solute's conformation changes in response to the solvent environment. Such simulations can also be used to calculate important thermodynamic properties, such as the free energy of solvation.

Simulation Parameter Illustrative Value for a Simulation of this compound Information Gained
Simulation Time100 nsExploration of conformational space and long-time scale dynamics.
Temperature298 KMimics room temperature conditions.
Pressure1 atmSimulates standard atmospheric pressure.
SolventWater (explicit)Understanding of hydration and behavior in an aqueous environment.

This table presents an illustrative set of parameters for a molecular dynamics simulation of this compound and the type of information that could be obtained. The values are for exemplary purposes.

Coordination Chemistry of Fluorotris 4 Methylphenyl Stannane

Synthesis and Characterization of Multicoordinated Metal Complexes Incorporating Fluorotris(4-methylphenyl)stannane

The synthesis of multicoordinated complexes involving this compound typically involves its reaction with a neutral or anionic ligand that can act as a Lewis base.

The general synthetic route involves reacting the organotin fluoride (B91410) with the appropriate ligand in a suitable solvent, such as dichloromethane (B109758) or an alcohol. researchgate.netnih.gov The resulting complexes can be isolated as crystalline solids. nih.gov For example, complexes of tin(IV) fluoride have been successfully prepared by reacting a precursor like [SnF₄(MeCN)₂] with various phosphine (B1218219) oxide or arsine oxide ligands. researchgate.net A similar strategy could be employed by directly reacting this compound with the desired ligand.

Characterization of these complexes relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

NMR Spectroscopy: Multinuclear NMR is a powerful tool for studying these complexes in solution.

¹¹⁹Sn NMR: The chemical shift (δ¹¹⁹Sn) is highly sensitive to the coordination number of the tin atom. Four-coordinate triphenyltin (B1233371) compounds typically show signals in the range of -40 to -120 ppm, whereas five-coordinate species with trigonal bipyramidal geometry appear further upfield, in the range of -180 to -260 ppm. bohrium.com

¹⁹F NMR: This technique provides information about the fluorine environment and can be used to distinguish between terminal and bridging fluoride ligands.

¹³C and ¹H NMR: These spectra confirm the presence of the p-tolyl groups and can provide insights into the complex's symmetry in solution. The one-bond coupling constant ¹J(¹¹⁹Sn-¹³C) is also diagnostic of the tin atom's coordination geometry, with larger values often associated with higher coordination numbers. bohrium.com

Infrared (IR) Spectroscopy: The Sn-F and Sn-C stretching vibrations in the IR spectrum provide evidence of coordination. Changes in the vibrational frequencies of the Lewis base upon coordination also confirm the formation of the complex. mdpi.com

Coordination complexes of triorganotin halides exhibit significant structural diversity, primarily centered around five- and six-coordinate tin atoms. researchgate.net

Five-Coordinate Complexes: The most common geometry for five-coordinate adducts of the type R₃SnX·L (where L is a Lewis base) is a trigonal bipyramid (TBP). lupinepublishers.com In these structures, the three organic groups (p-tolyl groups in this case) typically occupy the equatorial positions, while the more electronegative fluorine atom and the donor ligand take the axial positions to minimize repulsion. lupinepublishers.com

Six-Coordinate Complexes: With bidentate ligands or under specific conditions, six-coordinate complexes can form, usually adopting a distorted octahedral geometry. researchgate.net

The table below summarizes typical NMR parameters that are instrumental in distinguishing between four- and five-coordinate triphenyltin compounds, which serve as a good model for tris(4-methylphenyl)tin systems.

Coordination NumberGeometryδ(¹¹⁹Sn) Range (ppm)¹J(¹¹⁹Sn-¹³C) Range (Hz)
4Tetrahedral-40 to -120550 - 660
5Trigonal Bipyramidal-180 to -260750 - 850 (trans-axial ligands)
5Trigonal Bipyramidal-180 to -260600 - 660 (axial/equatorial chelate)
Data sourced from studies on triphenyltin(IV) compounds. bohrium.com

In solution, many organotin coordination complexes are not static but undergo dynamic processes, such as ligand exchange. researchgate.net Studies on related systems, like [SnF₄L₂] (where L is a neutral donor ligand), have shown that these complexes can exist as a mixture of cis and trans isomers in solution. researchgate.netrsc.org

Variable-temperature NMR spectroscopy is a key technique for investigating these dynamics. By monitoring the coalescence of NMR signals as the temperature is changed, it is possible to determine the activation energies for ligand exchange processes. researchgate.net For this compound complexes, one could expect similar dynamic behavior, with the compound potentially participating in equilibria involving the dissociation and re-association of donor ligands or exchange between different coordination sites.

Mechanistic Insights into Coordination Bond Formation and Cleavage

The formation of a coordination bond with this compound is fundamentally a Lewis acid-base interaction. lupinepublishers.com The mechanism involves the approach of a Lewis base (the incoming ligand) to the electrophilic tin(IV) center. The lone pair of electrons on the donor atom of the ligand attacks the tin atom, leading to the formation of a new coordinate covalent bond.

Formation: (4-MeC₆H₄)₃SnF + L ⇌ (4-MeC₆H₄)₃SnF·L (Lewis Acid) + (Lewis Base) ⇌ (Coordination Complex)

This process expands the coordination sphere of the tin atom from four to five (or six if L is bidentate or a second ligand binds). The reaction is typically reversible.

Cleavage: The cleavage of the coordination bond is the reverse of the formation process. It can be induced by several factors:

Solvent Effects: A coordinating solvent can compete with the ligand for a site on the tin atom, facilitating ligand dissociation.

Competing Ligands: The addition of a stronger Lewis base can displace a weaker one.

Temperature: Increasing the temperature can provide the energy needed to overcome the activation barrier for ligand dissociation.

Mechanisms for reactions catalyzed by organotin compounds, such as polyurethane formation, often invoke the role of the tin compound as a Lewis acid to activate an alcohol by coordination. gelest.comlupinepublishers.com This highlights the fundamental importance of the formation and cleavage of coordination bonds at the tin center in its chemical reactivity.

Stereochemistry in Coordination Complexes of this compound

The stereochemistry of coordination complexes derived from this compound is predicted to be centered around a hypervalent tin(IV) atom, which readily expands its coordination number from four to five or six upon reaction with Lewis bases. This expansion of the coordination sphere leads to distinct three-dimensional arrangements of the ligands around the central tin atom, defining the stereochemistry of the resulting complex.

For five-coordinate complexes, the most common geometries are the trigonal bipyramidal (TBP) and the square pyramidal (SP). In the case of triorganotin halides, the TBP geometry is generally favored. For a complex of the type [Sn(p-tolyl)₃F(L)], the three p-tolyl groups are expected to occupy the equatorial positions due to their larger steric bulk, minimizing steric repulsion. The more electronegative fluorine atom and the incoming ligand L would then occupy the axial positions.

The preference for the equatorial placement of the organic groups is a well-established trend in the structural chemistry of triorganotin(IV) compounds. This arrangement leads to a C₃ᵥ symmetry for the Sn(p-tolyl)₃ moiety.

In the case of six-coordinate complexes of the type [Sn(p-tolyl)₃F(L)₂], an octahedral geometry is anticipated. The arrangement of the three p-tolyl groups can lead to two possible isomers:

meridional (mer) isomer: The three p-tolyl groups are arranged in a plane that also contains the tin atom.

facial (fac) isomer: The three p-tolyl groups occupy the corners of one face of the octahedron.

Due to the significant steric hindrance of the three p-tolyl groups, the meridional isomer is generally expected to be more stable and thus more likely to be formed.

It is important to note that the actual observed geometry can be distorted from these ideal polyhedra due to various factors, including the electronic and steric properties of the coordinating ligands and packing forces in the solid state. Techniques such as X-ray crystallography and multinuclear NMR spectroscopy would be essential to definitively determine the stereochemistry of any specific coordination complex of this compound.

Table of Expected Geometries for Coordination Complexes

Coordination NumberGeneral FormulaExpected GeometryPredicted Isomerism
5[Sn(p-tolyl)₃F(L)]Trigonal BipyramidalNot applicable
6[Sn(p-tolyl)₃F(L)₂]Octahedralmer / fac

Based on a comprehensive search of available literature, there is no specific information detailing the applications of the chemical compound “this compound” in the advanced organic synthesis contexts outlined in your request.

The search results provide extensive information on related topics, including the general mechanisms and applications of Stille cross-coupling reactions, various palladium-catalyzed transformations, and processes involving other organotin reagents. However, none of the retrieved scientific literature specifically mentions or provides data on the use of this compound in:

Carbon-Carbon Bond-Forming Reactions: No instances of its use in Stille cross-coupling or other palladium-catalyzed transformations were found.

Selective Functional Group Transformations: There is no documentation of its role in halogenation, dehalogenation, or the activation of other functional groups.

Development of New Synthetic Methodologies: The compound is not featured as a key component in any new synthetic methods described in the available literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" according to the provided outline. The compound may be a synthetic intermediate, a less common reagent, or its specific applications in these areas may not be publicly documented.

The Role of this compound in Stereoselective and Enantioselective Synthesis Remains Undocumented

A comprehensive review of scientific literature reveals a significant lack of published research on the applications of the chemical compound this compound in the field of advanced organic synthesis, specifically concerning stereoselective and enantioselective reactions. Despite extensive searches for data on its use as a reagent, catalyst, or in any capacity related to the control of stereochemistry in chemical transformations, no specific research findings, detailed studies, or data tables detailing its efficacy or reaction outcomes could be located.

Stereoselective and enantioselective synthesis are critical areas of modern chemistry, focusing on the precise three-dimensional arrangement of atoms in a molecule. The development of new reagents and catalysts that can influence the stereochemical outcome of a reaction is a major focus of research. While organotin compounds, in general, have found applications in various organic transformations, the specific utility of this compound in creating chiral molecules with high selectivity appears to be an unexplored area of study.

Consequently, there is no available information to populate a detailed discussion or data tables regarding its performance in stereoselective and enantioselective synthesis. The scientific community has yet to report on the potential of this compound in this specialized domain of organic chemistry. Therefore, an article focusing solely on this topic cannot be generated at this time due to the absence of foundational research.

Supramolecular Chemistry and Non Covalent Interactions of Fluorotris 4 Methylphenyl Stannane

Investigation of Intermolecular Forces and Molecular Recognition

The arrangement of molecules in the solid state and their interactions in solution are governed by a delicate balance of non-covalent forces. For Fluorotris(4-methylphenyl)stannane, these interactions are crucial in determining its crystal packing, solubility, and ability to recognize other molecules. The key intermolecular forces at play include hydrogen bonding, π-π stacking, and halogen bonding.

The fluorine atom in this compound, being the most electronegative element, can act as a hydrogen bond acceptor. While organic fluorine is generally considered a weak hydrogen bond acceptor, the polarization of the Sn-F bond can enhance its ability to participate in such interactions. In the crystalline state, C–H···F hydrogen bonds are expected to be a significant feature, where hydrogen atoms from the methyl groups or the aromatic rings of neighboring molecules interact with the fluorine atom. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

The strength of these hydrogen bonds can be influenced by the electronic environment of the tin center. The electron-donating nature of the 4-methylphenyl groups increases the electron density on the tin atom, which in turn can modulate the polarity of the Sn-F bond and, consequently, the hydrogen bond acceptor strength of the fluorine atom.

Interaction Type Typical Donor Typical Acceptor Estimated Distance (Å) Significance
C–H···F Hydrogen BondAromatic C-H, Methyl C-HFluorine2.2 - 2.8Crystal packing, Polymorphism
O–H···F Hydrogen BondWater, AlcoholsFluorine1.8 - 2.5Solvation, Complex formation
N–H···F Hydrogen BondAmines, AmidesFluorine2.0 - 2.7Recognition of biological molecules
This table presents expected hydrogen bonding interactions for this compound based on general principles and data from analogous organofluorine compounds.

The three 4-methylphenyl (tolyl) groups in this compound provide extensive surface area for π-π stacking interactions. These non-covalent interactions are fundamental in the assembly of aromatic molecules. In the solid state, these interactions can manifest as face-to-face or edge-to-face arrangements of the tolyl rings of adjacent molecules. nih.gov

The presence of the methyl group on the phenyl ring can influence the geometry of the π-π stacking. It can introduce steric hindrance that favors a parallel-displaced or T-shaped stacking arrangement over a perfectly eclipsed one. These interactions are crucial in directing the self-assembly of the molecules into well-defined supramolecular architectures.

Stacking Type Interacting Groups Centroid-to-Centroid Distance (Å) Significance
Parallel-displacedTolyl ring - Tolyl ring3.5 - 4.0Formation of columnar structures
T-shaped (Edge-to-face)Tolyl ring - Tolyl ring4.5 - 5.5Creation of 3D networks
This table provides typical parameters for π-π stacking interactions involving phenyl rings, which are applicable to the 4-methylphenyl groups of the title compound.

While fluorine is not a typical halogen bond donor due to its high electronegativity, under certain circumstances, it can participate in halogen bonding-like interactions, particularly when bonded to a more electropositive element like tin. More significantly, the term "halogen bonding" in the context of this system can also refer to interactions where the tin-bound fluorine acts as an acceptor for a halogen bond donor.

Furthermore, if this compound were to interact with other halogenated molecules, the aromatic rings themselves could act as halogen bond acceptors, interacting with the positive σ-hole of a halogen atom (Cl, Br, I) on another molecule. The study of halogen bonding in organotin fluoride (B91410) systems is an area of active research, with potential applications in crystal engineering and materials science.

Host-Guest Chemistry and Complexation Behavior

The Lewis acidic character of the tin center in organotin halides makes them excellent candidates for use as hosts in host-guest chemistry. nih.gov this compound can act as a receptor for anionic and neutral guest species, a behavior driven by the coordination of the guest to the tin atom.

While this compound itself is more likely to act as a guest for larger macrocyclic hosts, the principles of its interactions are relevant. Organotin compounds have been shown to form complexes with macrocyclic polyethers (crown ethers). acs.org In such complexes, the oxygen atoms of the crown ether can coordinate to the tin center, leading to a change in the coordination number and geometry of the tin.

Conversely, more elaborate host systems can be constructed from organotin building blocks. The self-assembly of di- or tri-organotin precursors can lead to the formation of macrocycles where the tin atoms are integral parts of the ring. These macrocyclic hosts can then selectively bind anions or neutral molecules within their cavities.

Host Type Guest Binding Site Primary Interaction
Crown EthersThis compoundTin atomO···Sn coordination
CalixarenesThis compoundTin atom & Aryl groupsO···Sn coordination, π-π stacking
CyclodextrinsThis compound4-Methylphenyl groupsHydrophobic inclusion
This table illustrates the potential host-guest interactions involving this compound as a guest molecule.

The primary application of triorganotin halides in molecular recognition is as receptors for anions. nih.gov The Lewis acidic tin atom in this compound can strongly interact with anions such as halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻). This interaction involves the formation of a coordinate bond between the anion and the tin atom, leading to a hypervalent tin species (e.g., a pentacoordinate trigonal bipyramidal complex).

The selectivity of this recognition is influenced by several factors, including the size and charge density of the anion, the solvent, and the steric and electronic properties of the organotin host. The three bulky 4-methylphenyl groups create a specific binding pocket around the tin atom, which can lead to selectivity for anions that fit well within this pocket. The binding event can often be monitored by techniques such as NMR spectroscopy, where changes in the chemical shifts of the tin and the nuclei of the organic ligands provide evidence of complexation.

Guest Anion Binding Affinity Trend Resulting Complex Geometry
F⁻HighTrigonal bipyramidal
Cl⁻ModerateTrigonal bipyramidal
Br⁻ModerateTrigonal bipyramidal
I⁻LowTrigonal bipyramidal
This table outlines the expected trend in binding affinity for various halide anions with triorganotin fluoride hosts.

In addition to anions, this compound can also recognize neutral Lewis basic molecules, such as amines, phosphines, or sulfoxides. The lone pair of electrons on the heteroatom of the neutral molecule coordinates to the tin center, forming a stable adduct. This property is foundational to the catalytic activity of many organotin compounds.

Scientific Data Unvailable for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data on the chemical compound This compound within the requested contexts of supramolecular chemistry, self-assembly, and catalysis. Searches for detailed research findings, including its potential for forming ordered supramolecular architectures and its use in catalytic frameworks, did not yield any specific results for this particular compound.

The inquiry into the design and synthesis of self-assembling systems based on this compound, as well as the characterization of any resulting supramolecular polymers or gels, returned no dedicated studies. Similarly, information regarding its application in supramolecular catalysis is not present in the accessible scientific domain.

While general principles of supramolecular chemistry, non-covalent interactions in organotin compounds, and the self-assembly of related aryltin halides are established, a direct extrapolation to this compound without specific experimental evidence would be purely speculative. Crafting an article based on such predictions would not meet the required standards of scientific accuracy and reliance on documented research findings.

Therefore, due to the absence of published data on this compound in the specified areas of supramolecular chemistry, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline. To do so would necessitate conjecture beyond the scope of existing scientific evidence.

Future Research Directions and Emerging Opportunities

Exploration of Underexplored Reactivity Modes and Catalytic Cycles

While organotin compounds are well-established in roles such as PVC stabilizers and catalysts for polyurethane formation, the specific reactivity profile of Fluorotris(4-methylphenyl)stannane remains largely uncharted. wikipedia.org Future research should focus on its potential in novel catalytic cycles. The inherent Lewis acidity of the tin center, modulated by the electron-withdrawing fluorine atom and the electron-donating tolyl groups, could be harnessed for unique catalytic transformations.

Key research questions include:

Can this compound catalyze reactions that are challenging for traditional organotin catalysts, such as specific C-N cross-coupling reactions? nih.gov

How does the Sn-F bond participate in or influence catalytic cycles? Does it act as a latent fluoride (B91410) source or a non-coordinating anion analogue?

Can this compound be a precursor for generating other reactive tin species for catalysis, for instance, through redistribution reactions? wikipedia.org

Investigations into its role in polymerization catalysis, beyond urethanes, and in fine chemical synthesis are warranted. Exploring its utility in Stille cross-coupling reactions, a cornerstone of organotin chemistry, could reveal advantages in terms of reactivity or selectivity due to the specific ligand set. sigmaaldrich.com

Table 1: Potential Catalytic Applications for Investigation

Catalytic Reaction Potential Role of this compound Key Parameters to Study
Ring-Opening Polymerization Lewis acidic initiator for cyclic esters or ethers. Catalyst loading, temperature, monomer scope, polymer properties.
Hydrostannylation Pre-catalyst or active catalyst for the addition of Sn-H across unsaturated bonds. Substrate scope (alkynes, alkenes), regioselectivity, stereoselectivity.
Asymmetric Catalysis Chiral derivatization of the tolyl groups for enantioselective transformations. Ligand design, enantiomeric excess, substrate scope.
Frustrated Lewis Pair Chemistry Combination with sterically hindered Lewis bases for small molecule activation. Choice of Lewis base, reactivity with H₂, CO₂, etc.

Integration into Dynamic Covalent and Self-Healing Materials Chemistry

The field of self-healing materials, which can autonomously repair damage, is a rapidly growing area of materials science. rsc.org The reversible nature of certain chemical bonds is central to the design of these intrinsic self-healing systems. nih.gov Organotin compounds, with their dynamic Sn-O and Sn-S bonds, are promising candidates for incorporation into such materials. wikipedia.orguobabylon.edu.iq

Future work could explore the integration of this compound into polymer backbones or as cross-linking agents. The reactivity of the Sn-F bond could be exploited to form dynamic covalent linkages with polymers functionalized with, for example, silyl (B83357) ethers or other suitable groups. The resulting materials could exhibit stimuli-responsive behavior, where changes in temperature or the chemical environment could trigger a healing process. Research in this area would involve the synthesis of novel monomers and polymers incorporating the stannane (B1208499) moiety and detailed characterization of the mechanical and healing properties of the resulting materials. nih.gov

Development of Sustainable and Green Synthetic Routes

The industrial synthesis of organotin compounds often relies on Grignard reagents or organoaluminum compounds, which can be energy-intensive and generate significant waste. wikipedia.orgresearchgate.net A key future direction is the development of more sustainable and atom-economical routes to this compound and its derivatives.

Potential green synthetic strategies include:

Direct Synthesis: Investigating the direct reaction of tin metal with 4-fluorotoluene (B1294773) or related precursors to form the Sn-C bonds, potentially avoiding the use of pre-formed organometallic reagents.

Catalytic Routes: Developing catalytic methods for the synthesis of the Sn-C bonds, which could operate under milder conditions and with higher selectivity.

Solvent Selection: Utilizing greener solvents or solvent-free conditions to reduce the environmental impact of the synthesis and purification processes. uobabylon.edu.iq

Life cycle assessment of newly developed synthetic routes will be crucial to quantify their environmental benefits over existing methods.

Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is essential for optimizing existing chemical processes and designing new ones. The application of advanced, real-time spectroscopic techniques to study the reactions of this compound is a significant research opportunity. Techniques like in-situ NMR, Raman spectroscopy, and mass spectrometry can provide invaluable data on reaction kinetics, identify transient intermediates, and elucidate catalytic pathways. mpg.denih.govshimadzu.com

For example, ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry of the tin center during a reaction. bsmiab.org By monitoring changes in the ¹¹⁹Sn chemical shift in real-time, it is possible to observe the formation of catalytic intermediates and understand how the catalyst interacts with substrates and products. mpg.demagritek.com This information is critical for validating proposed catalytic cycles and for the rational design of improved catalysts.

Table 2: Spectroscopic Techniques for Mechanistic Studies

Technique Information Gained Example Application
Real-Time ¹¹⁹Sn NMR Coordination changes at the tin center, identification of intermediates. Monitoring a catalytic cycle involving this compound. mpg.de
In-situ Raman/IR Spectroscopy Tracking changes in vibrational modes of reactants, products, and catalyst. Observing the Sn-F bond behavior during a reaction. nih.gov
Probe Electrospray Ionization Mass Spectrometry (PESI-MS) Rapid detection of reaction components and intermediates in real-time. High-throughput screening of reaction conditions. shimadzu.com
Automated HPLC-MS Quantitative analysis of reaction progress, identification of byproducts. Detailed kinetic profiling and mechanistic investigation. rsc.org

Computational Design of Enhanced Reactivity and Selectivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules and for guiding experimental research. tib.eu Applying computational methods to this compound can provide deep insights into its electronic structure, bonding, and reaction mechanisms. researchgate.netrsc.orgresearchgate.net

Future computational studies could focus on:

Modeling Reaction Pathways: Calculating the energy profiles of potential catalytic cycles to identify rate-determining steps and predict reaction outcomes. researchgate.net

Designing Novel Catalysts: In-silico modification of the ligand sphere (e.g., by changing the substituents on the phenyl rings) to enhance catalytic activity or selectivity for a specific transformation. researchgate.net

Predicting Spectroscopic Properties: Calculating NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra and the identification of unknown species. researchgate.net

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery of new applications for this compound and for designing next-generation organotin catalysts with tailored properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.